isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
Isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a secondary amine featuring an isobutyl group (C₄H₉) attached to a methylene linker bound to a 1-methylpyrazole ring. Its molecular formula is C₁₀H₁₈N₃, with a molecular weight of 180.27 g/mol (calculated). The compound combines the lipophilic isobutyl group with the heteroaromatic pyrazole moiety, which is common in pharmaceuticals and agrochemicals due to its hydrogen-bonding capacity and metabolic stability .
Properties
Molecular Formula |
C9H18ClN3 |
|---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-8(2)6-10-7-9-4-5-11-12(9)3;/h4-5,8,10H,6-7H2,1-3H3;1H |
InChI Key |
FQVCIVPULFPOFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC=NN1C.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Pyrazole Aldehydes
Procedure :
-
Substrate Preparation : 1-Methyl-1H-pyrazole-5-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 1-methylpyrazole.
-
Reductive Amination : The aldehyde reacts with isobutylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.
Reaction Conditions :
-
Solvent: Methanol or ethanol
-
Temperature: 25–60°C
-
Catalyst: 10% Pd/C (for catalytic hydrogenation)
-
Yield: 65–78%
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Purification Method | Column chromatography (hexane:EtOAc 3:1) |
| Characterization | NMR, NMR, HRMS |
Advantages : High regioselectivity; mild conditions.
Limitations : Requires anhydrous conditions for NaBH3CN.
Nucleophilic Substitution on Halogenated Pyrazoles
Procedure :
-
Halogenation : 5-(Chloromethyl)-1-methyl-1H-pyrazole is prepared by treating 1-methylpyrazole with chloromethyl methyl ether (MOMCl) under basic conditions.
-
Amine Coupling : The chloride intermediate reacts with isobutylamine in dimethylformamide (DMF) at 80°C.
Reaction Conditions :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| Byproduct | Isobutylamine hydrochloride |
| Workup | Extraction with dichloromethane (DCM) |
Advantages : Scalable for industrial applications.
Limitations : Moderate yields due to competing elimination reactions.
Cyclocondensation of Hydrazines with 1,3-Diketones
Procedure :
-
Diketone Synthesis : Ethyl 4,4-dimethoxy-3-oxobutanoate is prepared via Claisen condensation.
-
Cyclocondensation : Reaction with methylhydrazine forms the pyrazole core, followed by hydrolysis and decarboxylation to yield 1-methyl-5-(aminomethyl)pyrazole.
-
Alkylation : The amine is alkylated with isobutyl bromide using K2CO3 in acetonitrile.
Reaction Conditions :
-
Solvent: Ethanol (cyclocondensation), acetonitrile (alkylation)
-
Temperature: Reflux (80°C)
Key Data :
| Step | Yield (%) |
|---|---|
| Cyclocondensation | 75 |
| Alkylation | 64 |
Advantages : Modular approach for structural diversification.
Limitations : Multi-step synthesis reduces overall efficiency.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 78 | ≥98 | High | Moderate |
| Nucleophilic Substitution | 62 | ≥95 | High | Low |
| Cyclocondensation | 60 | ≥90 | Moderate | High |
Key Findings :
-
Reductive amination offers the highest yield and purity.
-
Cyclocondensation allows for structural versatility but requires extensive optimization.
-
Nucleophilic substitution is cost-effective but limited by side reactions.
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Pharmacological Applications
Isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is primarily investigated for its potential therapeutic effects. The pyrazole moiety is known for its diverse biological activities, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole structure have shown significant inhibition against various cancer cell lines. A study by Zheng et al. reported that certain pyrazole derivatives exhibited IC50 values as low as 0.28 µM against A549 lung cancer cells, indicating strong anticancer activity .
Table 1: Anticancer Activity of Pyrazole Derivatives
Antiparasitic Activity
This compound has also been studied for its antiparasitic properties. A series of pyrazole derivatives were synthesized and tested against the parasitic nematode Haemonchus contortus, showing promising results as potent inhibitors . This suggests potential applications in veterinary medicine.
Synthesis and Characterization
The synthesis of this compound involves straightforward methods that allow for efficient production of this compound. Recent advancements in synthetic methodologies have improved yields and purity, making it more accessible for research purposes.
Table 2: Synthesis Methods
| Method | Yield (%) | Comments |
|---|---|---|
| One-pot reductive amination | 88 | Efficient with minimal purification required . |
| Solvent-free condensation | Good | Environmentally friendly approach . |
Mechanistic Insights
Understanding the mechanism of action of this compound is crucial for its application in drug development. Studies indicate that pyrazole derivatives may exert their effects through various pathways, including inhibition of key enzymes involved in cancer progression and modulation of cellular signaling pathways .
Mechanism of Action
The mechanism of action of isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The isobutyl group in the target compound enhances lipophilicity compared to the smaller methyl (125.17 g/mol) or polar pyridinyl substituents (202–230 g/mol) . This property may influence membrane permeability in bioactive applications.
Hydrogen-Bonding Capacity :
- The secondary amine group in all compounds enables hydrogen bonding, critical for interactions in biological systems or crystal packing. The pyrazole nitrogen atoms further contribute to hydrogen-bonding networks, as seen in analogous heterocyclic systems .
Synthetic Flexibility :
- Substituents like ethyl , cyclopropylmethyl , and aryl groups (e.g., bromophenyl) demonstrate the versatility of pyrazole-5-amine scaffolds in medicinal chemistry. These modifications are achieved via straightforward alkylation or arylation reactions .
Industrial and Pharmacological Relevance :
- Pyrazole derivatives are prevalent in agrochemicals (e.g., fungicides) and pharmaceuticals (e.g., kinase inhibitors). The isobutyl variant’s balance of lipophilicity and steric bulk may optimize bioavailability compared to smaller substituents .
Biological Activity
Isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a pyrazole derivative characterized by its unique structural features that contribute to its biological properties. The pyrazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol |
| LogP | 1.2 |
| Solubility (in water) | Low |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that this compound may modulate enzyme activity and receptor binding, thereby influencing various cellular signaling pathways. The exact mechanisms remain under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, altering physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown promising results against various bacterial and fungal strains. For instance, derivatives of pyrazole compounds have demonstrated potent antifungal activity, outperforming traditional antifungal agents in some cases .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Studies involving related pyrazole compounds have reported significant cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example, certain pyrazole derivatives have shown IC50 values as low as 0.39 µM against HCT116 cells, indicating strong antiproliferative effects .
Case Studies
Case Study 1: Anticancer Screening
In a study evaluating the anticancer properties of pyrazole derivatives, a series of compounds were synthesized, including this compound. The compound was tested against several cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial efficacy of related pyrazole compounds demonstrated that certain derivatives exhibited lower MIC values compared to established antifungal agents like tebuconazole. This suggests that modifications in the pyrazole structure can enhance antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
